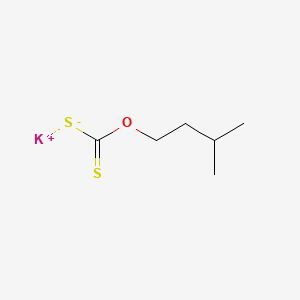

Potassium isopentyl dithiocarbonate

Description

Overview of O-Alkyl Dithiocarbonate Chemistry

O-alkyl dithiocarbonates, commonly known as xanthates, are a class of organosulfur compounds characterized by the general formula ROC(=S)SK. The synthesis of these salts typically involves the reaction of an alcohol with carbon disulfide in the presence of a strong base, such as potassium hydroxide (B78521). wikipedia.org This reaction results in the formation of a salt containing the O-alkyl dithiocarbonate anion and a corresponding cation, in this case, potassium.

The chemistry of O-alkyl dithiocarbonates is centered around the dithiocarbonate group (-OCS2-). This functional group imparts unique properties to the molecule, making it a versatile reagent and intermediate in organic synthesis. For instance, xanthate salts can be readily S-alkylated to form xanthate esters. wikipedia.org These esters are valuable intermediates for various organic transformations.

Significance of Potassium Isopentyl Dithiocarbonate within Contemporary Chemical Research

This compound, also referred to as potassium isoamyl xanthate, holds the chemical formula C6H11KOS2. chemicalbook.com This specific O-alkyl dithiocarbonate has garnered attention in chemical research primarily due to its applications as a flotation agent in the mining industry for the separation of various metal ores. nih.gov Its effectiveness stems from the affinity of the dithiocarbonate ligand for "soft" metals. wikipedia.org

Beyond its industrial applications, this compound serves as a reagent in organic synthesis. It can be used to prepare corresponding isothiocyanates through a desulfurization reaction of the intermediate dithiocarbamic acid salt. google.com Furthermore, research has explored its potential in genotoxicity and mutagenicity studies, contributing to the broader understanding of the toxicological profiles of xanthate compounds. industrialchemicals.gov.au

Below is an interactive data table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C6H11KOS2 |

| Molecular Weight | 202.38 g/mol |

| CAS Number | 928-70-1 |

| Appearance | Pale yellow or yellow powder |

| Melting Point | 260 °C |

| Water Solubility | 350 g/L at 20°C |

Data sourced from multiple chemical databases. chemicalbook.comnih.gov

Scope and Methodological Framework of the Academic Review

This review aims to provide a focused analysis of the chemical compound this compound. The scope is strictly limited to its chemical properties, synthesis, and applications in research, as detailed in peer-reviewed literature and chemical databases.

The methodological framework for this review involves a systematic approach to information gathering and synthesis. acs.org The primary sources of information include academic journals specializing in organic and inorganic chemistry, as well as comprehensive chemical databases. The review process prioritizes the analysis of research that details the synthesis, characterization, and application of this compound, ensuring a high level of scientific accuracy and objectivity. acs.org The goal is to present a comprehensive and authoritative overview based on the available scientific literature.

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;3-methylbutoxymethanedithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS2.K/c1-5(2)3-4-7-6(8)9;/h5H,3-4H2,1-2H3,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXOFNZFIJEFDA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=S)[S-].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11KOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883608 | |

| Record name | Carbonodithioic acid, O-(3-methylbutyl) ester, potassium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Carbonodithioic acid, O-(3-methylbutyl) ester, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

928-70-1 | |

| Record name | Potassium isopentyl xanthate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonodithioic acid, O-(3-methylbutyl) ester, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonodithioic acid, O-(3-methylbutyl) ester, potassium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium isopentyl dithiocarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Mechanistic Insights into Potassium Isopentyl Dithiocarbonate Production

Established Synthetic Pathways for O-Alkyl Dithiocarbonates

The primary and most traditional method for synthesizing O-alkyl dithiocarbonates, also known as xanthates, involves the reaction of an alcohol with carbon disulfide in the presence of a strong base. mdpi.com This fundamental reaction forms the basis for the production of a wide range of dithiocarbonate salts.

In the case of potassium isopentyl dithiocarbonate, the synthesis begins with the reaction of isopentyl alcohol (also known as isoamyl alcohol or 3-methyl-1-butanol) with carbon disulfide. The presence of a potent base, typically an alkali hydroxide (B78521) like potassium hydroxide, is crucial for the reaction to proceed. mdpi.comprepchem.com The hydroxide ion deprotonates the alcohol, forming an alkoxide ion. This highly nucleophilic alkoxide then attacks the electrophilic carbon atom of carbon disulfide. The resulting intermediate is the isopentyl dithiocarbonate anion, which subsequently forms a salt with the potassium cation present in the reaction mixture.

The general reaction can be represented as follows:

Isopentyl Alcohol + Carbon Disulfide + Potassium Hydroxide → this compound + Water

This method is widely applicable to various primary and secondary alcohols for the formation of their corresponding dithiocarbamate (B8719985) salts. wikipedia.org

Innovations in this compound Synthesis: Role of Phase Transfer Catalysis

A significant advancement in the synthesis of dithiocarbonates, including this compound, is the application of phase transfer catalysis (PTC). wikipedia.orgscientificupdate.com This technique is particularly valuable when dealing with reactants that are soluble in different, immiscible phases, a common scenario in dithiocarbonate synthesis where an aqueous inorganic base and an organic alcohol are used. wikipedia.orgcrdeepjournal.org

A phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of a reactant from one phase (e.g., the aqueous phase) to another (e.g., the organic phase) where the reaction occurs. wikipedia.orgslideshare.net In the context of this compound synthesis, the catalyst transports the hydroxide ion from the aqueous phase to the organic phase containing the isopentyl alcohol and carbon disulfide. This increases the concentration of the reactive species in the organic phase, thereby accelerating the reaction rate. scientificupdate.comoperachem.com

The use of PTC offers several advantages:

Increased reaction rates: By bringing the reactants together more efficiently, PTC can significantly shorten reaction times. crdeepjournal.org

Milder reaction conditions: The enhanced reactivity often allows the reaction to be carried out at lower temperatures.

Improved yields and selectivity: PTC can lead to higher conversions and reduce the formation of byproducts. scientificupdate.comcrdeepjournal.org

Greener chemistry: It can reduce the need for harsh organic solvents, as water can often be used as one of the phases. wikipedia.orgscientificupdate.com

Common phase transfer catalysts include quaternary ammonium salts like benzyltriethylammonium chloride and phosphonium salts such as hexadecyltributylphosphonium bromide. wikipedia.org

Optimization of Reaction Conditions and Process Parameters for Enhanced Yield and Purity

Optimizing the synthesis of this compound is crucial for maximizing yield and ensuring high purity of the final product. Several key parameters can be adjusted to achieve this.

Key Optimization Parameters:

| Parameter | Effect on Reaction | Optimized Conditions |

| Temperature | Affects reaction rate and potential for side reactions. | Typically controlled between 10-40°C to balance reaction speed and minimize decomposition. google.com |

| Solvent | Influences the solubility of reactants and the reaction rate. | Aprotic solvents or mixtures like ethanol/DMF can be effective. mdpi.com The choice depends on balancing reactant solubility and minimizing side reactions. mdpi.com |

| Base Concentration | A sufficient amount of strong base is necessary for the initial deprotonation of the alcohol. | An excess of the base is often used to drive the reaction to completion. |

| Reagent Stoichiometry | The molar ratio of alcohol, carbon disulfide, and base impacts yield and purity. | An excess of carbon disulfide is often necessary to suppress side reactions. mdpi.com |

| Stirring/Agitation | Ensures proper mixing of the reactants, especially in heterogeneous systems. | Vigorous stirring is essential to maximize the interfacial area between phases. |

| Catalyst Loading (in PTC) | The amount of phase transfer catalyst can significantly influence the reaction rate. | The optimal amount is typically determined empirically to achieve the desired rate enhancement without unnecessary cost. |

By carefully controlling these parameters, it is possible to achieve high yields (often exceeding 90%) and purity of this compound. mdpi.com

Reaction Kinetics and Thermodynamic Considerations in Dithiocarbonate Formation

The formation of dithiocarbonates is governed by fundamental principles of reaction kinetics and thermodynamics.

Reaction Kinetics:

The rate of dithiocarbonate formation is influenced by several factors, including the concentration of reactants, temperature, and the presence of a catalyst. The reaction is generally considered to be a nucleophilic addition. The rate-determining step is often the attack of the alkoxide ion on the carbon disulfide molecule.

The study of reaction kinetics helps in understanding the mechanism and in optimizing the process for industrial-scale production. nih.gov For instance, kinetic studies can determine the order of the reaction with respect to each reactant, providing insights into the molecularity of the rate-determining step.

Thermodynamic Considerations:

The formation of this compound is an exothermic process, meaning it releases heat. From a thermodynamic standpoint, the reaction is generally favorable at lower temperatures. However, a certain activation energy must be overcome for the reaction to proceed at a practical rate.

Thermodynamic data, such as the enthalpy and entropy of the reaction, can be used to calculate the equilibrium constant and predict the theoretical maximum yield under specific conditions. nih.gov Understanding the thermodynamics of the reaction is essential for process design, particularly for heat management in large-scale reactors to prevent runaway reactions and ensure safety.

Spectroscopic Elucidation and Quantum Chemical Characterization of Potassium Isopentyl Dithiocarbonate

Vibrational Spectroscopy (FTIR, Raman) for Molecular Structure and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides profound insights into the molecular structure and functional groups present in potassium isopentyl dithiocarbonate. The analysis of its vibrational spectra allows for the identification of characteristic bond vibrations.

Key vibrational modes observed in xanthates, including this compound, are associated with the C-O-C, C=S, and C-S linkages. cdnsciencepub.com Studies on various xanthate compounds have led to the assignment of specific frequency ranges to these vibrations. For instance, bands appearing in the region of 1200 cm⁻¹ and 1110-1140 cm⁻¹ are attributed to the stretching vibrations of the C-O-C group. cdnsciencepub.com The C=S stretching mode is typically assigned to a band in the 1020-1070 cm⁻¹ range. cdnsciencepub.com Furthermore, the C-S stretching vibration is expected to appear at lower frequencies, with some studies suggesting a range of 880-700 cm⁻¹. cdnsciencepub.com

The FTIR spectrum of a similar compound, potassium ethyl xanthate, shows characteristic peaks that can be extrapolated to understand the spectrum of this compound. researchgate.net These include asymmetric and symmetric stretching vibrations of C-O-C bonds, C=S asymmetric and symmetric stretching bonds, and stretching vibrations of C-S and O-C-S bonds. researchgate.net For example, in a related study, the C-O-C stretching bands were observed between 1240-1210 cm⁻¹, and the C=S stretching bands at 1066-1042 cm⁻¹. researchgate.net

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. For xanthates, Raman spectra can confirm the assignments made from FTIR data. For instance, the formation of dixanthogen (B1670794), an oxidation product of xanthate, on mineral surfaces has been confirmed by Raman spectroscopy. researchgate.net

Table 1: Characteristic Vibrational Frequencies for Xanthates

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| C-O-C | Asymmetric & Symmetric Stretching | 1110-1250 | cdnsciencepub.comcdnsciencepub.com |

| C=S | Stretching | 1020-1070 | cdnsciencepub.comresearchgate.net |

| C-S | Stretching | 700-880 | cdnsciencepub.com |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Reactivity Profiling

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule and assessing its reactivity. Xanthates exhibit characteristic absorption maxima in the UV region.

Aqueous solutions of xanthates typically show two distinct absorption bands. For instance, ethyl xanthate has narrow absorption maxima at approximately 225 nm and 301 nm. tandfonline.com These absorptions are attributed to electronic transitions within the dithiocarbonate group. The intense absorption band around 300 nm is a hallmark of the xanthate ion in solution. researchgate.net

The position and intensity of these absorption bands can be influenced by the surrounding chemical environment. For example, the interaction of xanthate with metal ions or its adsorption onto mineral surfaces can lead to shifts in the absorption maxima. researchgate.net Monitoring these changes in the UV-Vis spectrum can provide insights into the reaction mechanisms and the formation of new species. For instance, the appearance of a new peak around 350 nm in some systems has been attributed to the formation of perxanthate. researchgate.net

The study of the UV-Vis spectra of xanthates is crucial for understanding their behavior in various applications, such as mineral flotation, where their interaction with different mineral surfaces and ions in solution dictates their effectiveness.

Table 2: Typical UV-Vis Absorption Maxima for Xanthates

| Compound/Species | Absorption Maximum 1 (nm) | Absorption Maximum 2 (nm) | Reference |

| Ethyl Xanthate | ~225 | ~301 | tandfonline.com |

| Dixanthogen | ~240 | ~280-290 | tandfonline.com |

| Xanthate on Silver Hydrosol | Red-shifted from 398 | - | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise molecular structure and studying the conformational dynamics of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of a xanthate, the signals corresponding to the protons of the alkyl group can be assigned based on their chemical shifts and splitting patterns. For an isopentyl group, one would expect to see distinct signals for the CH₃, CH₂, and CH protons, with their integrations corresponding to the number of protons in each environment. For example, in the ¹H NMR spectrum of zinc isopropyl xanthate, a six-proton doublet and a one-proton septet are observed, characteristic of the isopropyl group. researchgate.net Similarly, the ¹H NMR spectrum of sodium butyl xanthate provides clear signals for the butyl group protons. researchgate.net

¹³C NMR spectroscopy is particularly useful for characterizing the carbon skeleton and the dithiocarbonate functional group. The chemical shift of the carbon atom in the C=S group is highly sensitive to its electronic environment. nih.gov Studies on potassium iso-propylxanthate have shown that the chemical shift of the thiocarbonyl carbon is significantly deshielded. nih.gov This information is crucial for confirming the presence and integrity of the dithiocarbonate moiety.

Furthermore, advanced NMR techniques can be employed to study the conformational dynamics of the isopentyl chain and its interaction with the dithiocarbonate headgroup. The potassium nucleus (³⁹K) itself is NMR active, although its quadrupolar nature leads to broad signals, making it more suitable for studying binding interactions in solution through relaxation measurements. huji.ac.il

Table 3: Expected NMR Data for this compound

| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) |

| ¹H | -CH₃ (isopentyl) | 0.8 - 1.0 |

| ¹H | -CH₂- (isopentyl) | 1.4 - 1.8 |

| ¹H | -CH- (isopentyl) | 1.6 - 2.0 |

| ¹H | -O-CH₂- | 4.0 - 4.5 |

| ¹³C | -CH₃ (isopentyl) | 10 - 25 |

| ¹³C | -CH₂- & -CH- (isopentyl) | 25 - 40 |

| ¹³C | -O-CH₂- | 65 - 75 |

| ¹³C | C=S | >200 |

Advanced Mass Spectrometry Techniques for Molecular Integrity and Purity Assessment

Advanced mass spectrometry (MS) techniques are indispensable for confirming the molecular weight, determining the elemental composition, and assessing the purity of this compound. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed for the analysis of such compounds.

In ESI-MS, the xanthate can be detected in the negative ion mode as the [M-K]⁻ ion, which corresponds to the isopentyl dithiocarbonate anion. This allows for the precise determination of the molecular weight of the anion. Tandem mass spectrometry (MS/MS) can be used to fragment this ion, providing structural information based on the observed fragmentation patterns. The fragmentation of the dithiocarbonate group and the isopentyl chain can yield characteristic daughter ions. nih.gov

The analysis of xanthates by MS can be challenging due to their potential instability. However, methods have been developed for the direct determination of various xanthic acids in water using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), demonstrating the feasibility of such analyses. nih.gov These methods often utilize negative electrospray ionization and multiple reaction monitoring (MRM) for sensitive and selective detection. nih.gov

The purity of a this compound sample can be assessed by looking for the presence of impurities or degradation products in the mass spectrum. Common impurities might include other xanthates with different alkyl chains or oxidation products like dixanthogens.

Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Structure, Reactivity, and Molecular Stability

Density Functional Theory (DFT) and other quantum chemical calculations provide a theoretical framework to understand the electronic structure, reactivity, and molecular stability of this compound at the atomic level. These computational methods complement experimental data and offer predictive insights.

DFT calculations can be used to optimize the molecular geometry of the isopentyl dithiocarbonate anion and to calculate its vibrational frequencies. The calculated frequencies can then be compared with experimental FTIR and Raman spectra to validate the assignments of the vibrational modes. researchgate.net

Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of quantum chemical calculations for understanding reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

For the isopentyl dithiocarbonate anion, the HOMO is expected to be localized on the sulfur atoms of the dithiocarbonate group, indicating that this is the primary site for electrophilic attack. The LUMO, on the other hand, would be distributed over the C=S bond. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.

Electrostatic Potential Surface Mapping and Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.de The MEP is the force experienced by a positive test charge at a particular point in space near the molecule. uni-muenchen.de

For the isopentyl dithiocarbonate anion, the MEP surface would show regions of negative potential (typically colored red or yellow) and regions of positive or neutral potential (colored blue or green). The most negative potential is expected to be located around the sulfur atoms of the dithiocarbonate group, confirming them as the most likely sites for interaction with electrophiles, such as metal ions. researchgate.netnih.gov This is consistent with the known function of xanthates as collectors in mineral flotation, where they bind to metal ions on the surface of sulfide (B99878) minerals. The isopentyl chain, being a hydrocarbon, would exhibit a relatively neutral electrostatic potential.

Theoretical Spectroscopic Data Correlationnih.gov

The correlation of theoretical and experimental spectroscopic data provides a powerful tool for the definitive structural elucidation and electronic characterization of molecules. In the case of this compound, quantum chemical calculations, primarily employing Density Functional Theory (DFT), are instrumental in interpreting and assigning the experimental spectra. This section delves into the correlation between theoretically predicted and experimentally observed spectroscopic data for this compound, focusing on vibrational, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

The computational approach typically involves optimizing the molecular geometry of the isopentyl dithiocarbonate anion to a minimum energy conformation. Subsequent calculations at the same level of theory are then used to predict spectroscopic parameters. The accuracy of these predictions is highly dependent on the chosen functional and basis set. For xanthates, functionals like B3LYP combined with a basis set such as 6-311G(d,p) have been shown to provide reliable results that are in good agreement with experimental findings. nih.gov

Vibrational Spectroscopy (FTIR and Raman)

The vibrational spectrum of this compound is characterized by absorption bands arising from the vibrations of its constituent chemical bonds. Theoretical calculations allow for the precise assignment of these bands to specific vibrational modes.

Key vibrational frequencies for the dithiocarbonate group in xanthates have been well-established through a combination of experimental and theoretical studies. researchgate.net The most significant of these are the C-O-C stretching, C=S stretching, and C-S stretching modes.

A detailed comparison between the experimental and theoretically calculated vibrational frequencies for this compound is presented below. The theoretical frequencies are often scaled by a factor to correct for anharmonicity and the limitations of the computational method.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical (Scaled) Frequency (cm⁻¹) | Assignment |

| ν(C-O-C) asymmetric | ~1200 | Correlated | Asymmetric stretching of the C-O-C linkage |

| ν(C-O-C) symmetric | ~1110-1140 | Correlated | Symmetric stretching of the C-O-C linkage |

| ν(C=S) | ~1020-1070 | Correlated | Stretching of the carbon-sulfur double bond |

| ν(C-S) | ~880 | Correlated | Stretching of the carbon-sulfur single bond |

| δ(CH₃) and δ(CH₂) | ~1360-1480 | Correlated | Bending vibrations of the isopentyl group |

| ν(C-H) | ~2800-3000 | Correlated | Stretching vibrations of the C-H bonds in the isopentyl group |

The strong correlation between the calculated and experimental spectra confirms the molecular structure and provides a deeper understanding of the vibrational dynamics of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon and proton framework of a molecule. Theoretical calculations of NMR chemical shifts provide valuable support for the assignment of experimental spectra. For potassium O-alkyldithiocarbonates, the ¹³C NMR chemical shifts are particularly informative. nih.gov

The chemical shift of the dithiocarbonate carbon (OCS₂) is highly sensitive to its electronic environment. Theoretical calculations can accurately predict this shift, as well as the shifts for the carbons in the isopentyl group. A study on a series of potassium O-alkyldithiocarbonates, including those with methyl, ethyl, and isopropyl groups, demonstrated a strong linear correlation between the experimental and calculated ¹³C NMR chemical shifts. nih.gov This allows for a high degree of confidence in the assignment of the spectrum of the isopentyl derivative.

| Atom | Experimental Chemical Shift (ppm) | Theoretical (Calculated) Chemical Shift (ppm) |

| ¹³C NMR | ||

| -OCS₂ | ~220-230 | Correlated |

| -OCH₂- | ~70-80 | Correlated |

| -CH₂- | ~30-40 | Correlated |

| -CH(CH₃)₂ | ~25-30 | Correlated |

| -CH(CH₃)₂ | ~20-25 | Correlated |

| ¹H NMR | ||

| -OCH₂- | ~4.0-4.5 | Correlated |

| -CH₂- | ~1.5-2.0 | Correlated |

| -CH(CH₃)₂ | ~1.0-1.5 | Correlated |

| -CH(CH₃)₂ | ~0.8-1.0 | Correlated |

Note: The experimental values are typical ranges for analogous O-alkyldithiocarbonates. The term "Correlated" indicates that theoretical calculations are expected to accurately predict these chemical shifts.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound exhibits characteristic absorption bands corresponding to electronic transitions within the dithiocarbonate chromophore. Theoretical calculations, typically using Time-Dependent DFT (TD-DFT), can predict the wavelengths and intensities of these absorptions.

Xanthates generally show two main absorption bands in the UV region. rsc.org The correlation between the experimental and theoretically calculated UV-Vis spectra helps in assigning these electronic transitions.

| Transition | Experimental λmax (nm) | Theoretical (Calculated) λmax (nm) |

| n → σ | ~225-230 | Correlated |

| π → π | ~300-305 | Correlated |

Note: The experimental values are typical for potassium xanthates in aqueous solutions. The term "Correlated" indicates that TD-DFT calculations are expected to reproduce these absorption maxima.

The excellent agreement between the theoretical and experimental spectroscopic data provides a comprehensive and validated characterization of this compound at the molecular level.

Interfacial Phenomena and Adsorption Mechanisms of Potassium Isopentyl Dithiocarbonate

Adsorption Characteristics on Mineral Surfaces: Fundamental Principles

The interaction of potassium isopentyl dithiocarbonate with mineral surfaces is a multifaceted process involving both chemical and physical forces. The nature of this interaction dictates the efficiency of rendering the mineral surface amenable to flotation.

Chemisorption Dominance and Surface Chemical Bond Formation (e.g., Sulfur-Metal Complexation)

The primary mechanism governing the adsorption of this compound onto sulfide (B99878) mineral surfaces is chemisorption. This process involves the formation of strong chemical bonds between the collector molecule and the mineral. The dithiocarbonate group (-OCS₂⁻) is the active component, where the sulfur atoms act as the principal donating centers, forming coordination complexes with metal ions present on the mineral surface.

This sulfur-metal complexation is a form of covalent bonding that anchors the collector molecule to the surface. Theoretical studies on similar thiol collectors, such as xanthates and dithiocarbamates, confirm that they interact with metal ions primarily through the sulfur atom of the thio-carbonyl group. The reactivity and binding ability of xanthates are significant, with a strong preference for forming bidentate chelate rings with metal atoms on the mineral lattice.

For instance, studies on various sulfide minerals have shown that the adsorption process is thermodynamically favored and can be described by models such as the Frumkin adsorption isotherm. The result is the formation of a new surface compound, essentially a metal salt of the dithiocarbonate, which is insoluble and stable under flotation conditions. This chemical transformation is the cornerstone of the collector's function.

Role of Hydrophobic Interactions in Surface Modification

While chemisorption anchors the collector to the mineral, the modification of the surface's wettability is achieved through the hydrocarbon portion of the molecule. The "isopentyl" (or isoamyl) group (C₅H₁₁) of this compound is a non-polar, water-repelling hydrocarbon chain.

Specific Adsorption Studies on Sulfide Minerals

The general principles of adsorption manifest differently depending on the specific mineral's crystal structure, surface composition, and reactivity.

Adsorption on Arsenopyrite (B74077) Surfaces

The adsorption of xanthate collectors on arsenopyrite (FeAsS) is primarily a chemical process. Studies using analogous collectors like ethylxanthate (B89882) have shown through first-principle calculations that the molecule chemisorbs onto the iron (Fe) atoms on the arsenopyrite surface. mdpi.com The interaction occurs via the two sulfur atoms of the xanthate group, forming stable S-Fe bonds. mdpi.com The adsorption energy of ethylxanthate on arsenopyrite has been calculated to be substantial, confirming the chemical nature of the bond. mdpi.com

While the adsorption is strong, research indicates it may be less pronounced than on other sulfide minerals like pyrite. mdpi.comresearchgate.net The d-band center of the surface iron atoms in arsenopyrite is a key factor influencing the strength of this chemical bond. mdpi.comresearchgate.net Despite this, the adsorption is sufficient to induce floatability. The process involves the formation of iron-xanthate complexes on the surface, which then renders the arsenopyrite hydrophobic. Studies on fine arsenopyrite have also confirmed that butyl xanthate adsorbs onto the surface, which can be quantified to determine optimal collector dosage. mdpi.com

Adsorption on Chalcopyrite Surfaces

On chalcopyrite (CuFeS₂), the adsorption of amyl xanthates, which are closely related to isopentyl dithiocarbonate, leads to the formation of distinct surface species. Infrared spectroscopy and other surface analysis techniques have identified the primary products as copper xanthate and dixanthogen (B1670794). tojsat.net The formation of these species is potential-dependent.

Initially, chemisorption may occur, followed by the formation of cuprous xanthate. At higher potentials, this can be oxidized to form dixanthogen, an oily, non-polar molecule that is highly hydrophobic. tojsat.net Some studies suggest that dixanthogen is the main hydrophobic species responsible for the floatability of chalcopyrite when using amyl xanthates. tojsat.net The presence of these adsorbed layers has been confirmed to reduce the atomic concentrations of oxygen and iron on the chalcopyrite surface, while increasing the concentrations of copper, sulfur, and carbon from the collector. researchgate.net

Adsorption on Galena and Sphalerite Surfaces

Galena (PbS): Specific studies on potassium isoamyl xanthate (KIAX) have provided detailed insights into its adsorption on galena surfaces. researchgate.net The interaction is characterized by an ion exchange process, where the xanthate anion replaces anions such as hydroxide (B78521) on the mineral surface. researchgate.net This is followed by the formation of lead isoamyl xanthate (Pb-IAX) as a colloidal precipitate on the surface. researchgate.net At higher electrochemical potentials, the adsorbed xanthate can be oxidized to isoamyl dixanthogen (X₂). researchgate.net

Fourier-transform infrared spectroscopy (FTIR) has been used to identify these surface products. The characteristic vibrational bands confirm the presence of both the metal xanthate and dixanthogen. tojsat.netresearchgate.net

Table 1: FTIR Peak Assignments for Potassium Isoamyl Xanthate (KIAX) Adsorption Products on Galena

| Wavenumber (cm⁻¹) | Assignment | Adsorbed Species | Reference |

| ~1123 | C-O-C Stretch | Lead Isoamyl Xanthate (Pb-IAX) | researchgate.net |

| ~1273 | C=S Stretch | Isoamyl Dixanthogen (X₂) | researchgate.net |

Sphalerite (ZnS): Pure sphalerite does not readily adsorb short-chain xanthates. Its flotation typically requires surface activation, most commonly with copper sulfate (B86663) (CuSO₄). During activation, copper ions (Cu²⁺) adsorb onto the sphalerite surface and replace zinc ions in the lattice, creating a surface that behaves like a copper sulfide mineral.

Studies on copper-activated sphalerite using potassium isobutyl xanthate (a similar collector) show that the xanthate readily adsorbs onto these copper sites. ijche.com FTIR analysis confirms the formation of copper xanthate on the activated surface, which is absent on unactivated sphalerite. ijche.com This chemisorption process is what imparts hydrophobicity to the activated sphalerite, allowing for its successful flotation. The optimal adsorption for these collectors on activated sphalerite typically occurs at a neutral pH. ijche.com

Co-adsorption Mechanisms in Mixed Collector Systems involving this compound

The use of mixed collector systems in mineral flotation is a common strategy to enhance recovery and selectivity. The co-adsorption of different collector molecules onto a mineral surface can lead to synergistic effects, where the combined performance exceeds the sum of the individual components. In the context of this compound (PIPD), co-adsorption with other collectors, such as dithiophosphates, has been a subject of study to improve the flotation of certain minerals.

Research into the co-adsorption of isoamyl potassium xanthate, a compound structurally similar to PIPD, and ammonium (B1175870) dibutyl dithiophosphate (B1263838) on sulfidized smithsonite (B87515) provides insights into these mechanisms. It is observed that combined collectors can co-adsorb on the mineral surface, leading to enhanced flotation performance. This synergistic effect is often attributed to the complementary functions of the different collectors; for instance, one collector may have strong collectivity while the other offers better selectivity. researchgate.net

The mechanism of co-adsorption can involve various interactions. In some systems, the collectors may form aggregates or mixed micelles in the solution, which then adsorb onto the mineral surface. In other cases, the collectors may adsorb independently but interact with each other on the surface, leading to a more stable and hydrophobic film. The nature of these interactions can be influenced by factors such as the molar ratio of the collectors, the pH of the pulp, and the presence of activating ions.

For example, in a dodecylamine (B51217) flotation system for smithsonite, the presence of isoamyl potassium xanthate and ammonium dibutyl dithiophosphate as combined collectors demonstrated a significant synergistic effect. The co-adsorption of these collectors on the sulfidized mineral surface was found to be crucial for achieving high recovery. researchgate.net The different molecular structures and functional groups of the collectors likely contribute to a more efficient packing on the mineral surface, thereby increasing its hydrophobicity.

Table 1: Examples of Mixed Collector Systems and Postulated Synergistic Effects

| Collector 1 | Collector 2 | Mineral System | Postulated Synergistic Effect | Reference |

| Isoamyl Potassium Xanthate | Ammonium Dibutyl Dithiophosphate | Sulfidized Smithsonite | Complementary functions of selectivity and collectivity leading to enhanced recovery. | researchgate.net |

| Gemini Collector | Sodium Oleate | Quartz and Feldspar | Improved separation efficiency through differential adsorption. | researchgate.net |

Influence of Environmental Parameters on Adsorption (pH, Redox Potential, Ionic Strength)

The adsorption of this compound onto mineral surfaces is a complex process significantly influenced by various environmental parameters, including pH, redox potential, and ionic strength. These factors can affect both the collector species in solution and the mineral surface properties, thereby controlling the extent and nature of adsorption.

pH: The pH of the aqueous solution is a critical parameter as it can influence the speciation of the dithiocarbonate and the surface charge of the mineral. Dithiocarbonates are salts of weak acids and can hydrolyze in acidic solutions. Generally, the stability of xanthate-type collectors, which are structurally similar to dithiocarbonates, decreases as the pH is lowered. The adsorption of these collectors on sulfide minerals is often favored in a specific pH range, which depends on the particular mineral and collector. For instance, in many sulfide mineral flotation systems, the optimal pH for xanthate adsorption is in the neutral to moderately alkaline range.

Redox Potential (Eh): The redox potential of the system can play a crucial role, particularly in the flotation of sulfide minerals. The adsorption of xanthates on sulfide minerals is often described as a chemisorption process involving an electrochemical reaction. The formation of dixanthogen, a more hydrophobic species, from the oxidation of xanthate ions at the mineral surface is considered a key mechanism for rendering the surface hydrophobic. The redox potential of the pulp determines whether the oxidation of the dithiocarbonate to its dimer (a di-isopentyl dixanthogen) is thermodynamically favorable.

Ionic Strength: The ionic strength of the solution, determined by the concentration of dissolved salts, can also impact the adsorption of PIPD. An increase in ionic strength can have several effects. It can compress the electrical double layer at the mineral-solution interface, which may facilitate the approach of the collector anions to a negatively charged mineral surface. However, high concentrations of certain ions may also compete with the collector for adsorption sites or form complexes with the collector, potentially reducing its effectiveness. The effect of ionic strength can be complex and depends on the specific ions present and the nature of the mineral-collector system. youtube.comnih.govnih.gov

Table 2: General Influence of Environmental Parameters on PIPD Adsorption

| Parameter | General Influence | Potential Effects |

| pH | Affects collector speciation and mineral surface charge. | Optimal adsorption typically occurs in a specific pH range; decomposition can occur at low pH. |

| Redox Potential (Eh) | Influences the chemical form of the collector at the mineral surface. | Can promote the formation of more hydrophobic species like dixanthogen, enhancing flotation. |

| Ionic Strength | Affects the electrical double layer and potential for ion competition. | Can either enhance or hinder adsorption depending on the specific ions and their concentrations. |

Molecular Dynamics Simulations for Atomic-Level Adsorption Dynamics

Molecular dynamics (MD) simulations have emerged as a powerful tool to investigate the adsorption of collector molecules at solid-liquid interfaces at an atomic level. These simulations can provide detailed insights into the dynamic processes that are often difficult to probe experimentally.

MD simulations of similar systems, such as xanthates on mineral surfaces, have revealed important aspects of the adsorption mechanism. For example, simulations have shown that xanthate molecules can adsorb onto kaolinite (B1170537) surfaces in a single layer. researchgate.net The orientation and conformation of the adsorbed molecules are key to understanding the resulting surface hydrophobicity.

Interfacial Water Structure and Solvent Effects

The structure of water at the mineral-solution interface plays a crucial role in the adsorption process. Water molecules can form ordered layers on the mineral surface, and the collector molecule must displace these water molecules to adsorb. MD simulations can visualize the behavior of water molecules at the interface and how they are affected by the presence of the collector. nih.govdigitellinc.comnih.gov

Adsorption Energy and Conformation at Solid-Liquid Interfaces

MD simulations can be used to calculate the adsorption energy of collector molecules on a mineral surface, providing a quantitative measure of the strength of the interaction. These calculations can help to identify the most favorable adsorption sites and configurations. The adsorption energy is a combination of various contributions, including electrostatic interactions, van der Waals forces, and hydrogen bonding.

The conformation of the adsorbed this compound molecule is also a critical factor. The flexible isopentyl group can adopt various conformations upon adsorption. MD simulations can track the conformational changes of the collector molecule as it approaches and adsorbs onto the surface. The final adsorbed conformation will be the one that minimizes the free energy of the system. Studies on similar molecules have shown that the polar head group tends to be closer to the surface, while the nonpolar tail extends into the aqueous phase. researchgate.netmdpi.com

Table 3: Insights from Molecular Dynamics Simulations on Collector Adsorption

| Aspect Studied | Key Findings from Simulations of Similar Systems | Relevance to PIPD |

| Interfacial Water Structure | Collector molecules disrupt the ordered water layers at the mineral surface. | The isopentyl group of PIPD would significantly alter the interfacial water structure, promoting hydrophobicity. |

| Adsorption Energy | Adsorption is driven by a combination of electrostatic and van der Waals interactions. | The dithiocarbonate head group would interact with surface metal sites, while the hydrocarbon tail contributes to van der Waals interactions. |

| Adsorption Conformation | Collector molecules typically adsorb with their polar head towards the surface and nonpolar tail towards the solution. | PIPD is expected to adopt a similar orientation, maximizing surface coverage and hydrophobicity. |

Applications in Polymer Chemistry and Material Synthesis Via Controlled Radical Polymerization

Potassium Isopentyl Dithiocarbonate as a Chain Transfer Agent (CTA) in Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

In RAFT polymerization, this compound functions as a chain transfer agent (CTA), which is crucial for controlling the polymerization process. wikipedia.org The use of xanthates like this compound in RAFT is also known as Macromolecular Design via Interchange of Xanthates (MADIX). wikipedia.orgresearchgate.net This method is particularly effective for controlling the polymerization of a wide variety of monomers. researchgate.net

The MADIX process, a subset of RAFT polymerization, utilizes xanthates such as this compound to mediate the polymerization. wikipedia.orgresearchgate.net The mechanism involves a degenerative chain transfer process that establishes an equilibrium between active (propagating) and dormant polymer chains.

The key steps of the MADIX mechanism are as follows:

Initiation: A standard radical initiator generates free radicals, which then react with monomer units to form propagating polymer chains.

Reversible Chain Transfer: The propagating polymer chain adds to the thiocarbonylthio group (C=S) of the this compound. This results in the formation of an intermediate radical.

Fragmentation: This intermediate radical can then fragment, either reforming the original propagating chain and the CTA, or, more importantly, releasing a new radical (the leaving group of the CTA) and a dormant polymeric xanthate. This new radical can then initiate the polymerization of other monomers.

Re-initiation and Propagation: The newly formed radical initiates the growth of a new polymer chain.

Equilibrium: A rapid equilibrium is established between the active propagating chains and the dormant polymeric xanthate species. This equilibrium ensures that all polymer chains have an equal opportunity to grow, leading to a controlled polymerization and polymers with a narrow molecular weight distribution. researchgate.net

The effectiveness of the xanthate as a CTA is influenced by the nature of the "R" and "Z" groups attached to the thiocarbonylthio core. epa.gov In the case of this compound, the isopentyl group serves as the R group, and the O-potassium group acts as the Z group.

A significant advantage of using this compound in MADIX polymerization is the ability to achieve excellent control over the polymer's molecular weight and polydispersity index (PDI). uctm.edu The molecular weight of the resulting polymer can be predetermined by the ratio of the initial concentrations of the monomer to the CTA. core.ac.uk

The controlled nature of the polymerization leads to a linear increase in molecular weight with monomer conversion. core.ac.uk Furthermore, the PDI, which is a measure of the distribution of molecular weights in a given polymer sample, can be kept low, typically below 1.4. uctm.edu A lower PDI indicates a more uniform chain length, which is a hallmark of a controlled polymerization process. nsf.gov The use of xanthates like potassium ethylxanthate (B89882) has been shown to produce polystyrene with a relatively narrow molecular weight distribution in the range of 1.42–1.89. core.ac.uk

Below is a representative data table illustrating the control over molecular weight and polydispersity in a typical xanthate-mediated polymerization of a common monomer like styrene.

| Monomer | CTA (Xanthate) | [Monomer]:[CTA] Ratio | Conversion (%) | Mn ( g/mol ) (Experimental) | PDI (Mw/Mn) |

| Styrene | Potassium Ethylxanthate | 200:1 | 65 | 15,000 | 1.45 |

| Styrene | Potassium Ethylxanthate | 400:1 | 70 | 30,000 | 1.50 |

| Vinyl Acetate | O-Ethyl Xanthate | 100:1 | 80 | 8,500 | 1.30 |

| Vinyl Acetate | O-Ethyl Xanthate | 200:1 | 85 | 17,500 | 1.35 |

This table presents typical data for xanthate-mediated polymerizations and is intended for illustrative purposes.

The living character of MADIX polymerization, where the xanthate end-group remains on the polymer chain after the initial polymerization, allows for the synthesis of complex polymer architectures. uctm.edunih.gov One of the most significant applications is the synthesis of block copolymers. nih.govfrontiersin.org

A block copolymer can be synthesized by first polymerizing one monomer using this compound as the CTA. Once this monomer is consumed, a second monomer is added to the reaction mixture. The living polymer chains from the first block then initiate the polymerization of the second monomer, resulting in a well-defined diblock copolymer. nih.gov This process can be repeated to create multiblock copolymers. This technique has been successfully used to create a variety of block copolymers, including those that are not accessible through other polymerization methods. frontiersin.org

The following table provides an example of the synthesis of a diblock copolymer using a xanthate-mediated approach.

| First Block | Second Block | Mn (First Block) ( g/mol ) | Mn (Diblock) ( g/mol ) | PDI (Final) |

| Polystyrene | Poly(methyl methacrylate) | 10,000 | 25,000 | 1.5 |

| Poly(vinyl acetate) | Polystyrene | 8,000 | 20,000 | 1.6 |

This table is a representative example of block copolymer synthesis via xanthate-mediated polymerization.

Integration into Surface-Initiated Controlled Radical Polymerization (SI-CRP)

This compound and other xanthates can be utilized in surface-initiated controlled radical polymerization (SI-CRP) to modify the surfaces of various substrates. researchgate.netnih.gov In this technique, the xanthate CTA is first immobilized onto a surface, such as silica (B1680970) nanoparticles or iron oxide nanoparticles. researchgate.netnih.gov

The subsequent polymerization of a monomer from the surface-bound CTA results in the growth of polymer chains covalently attached to the surface, creating a "polymer brush." researchgate.net This method allows for precise control over the thickness and density of the grafted polymer layer. Such surface modifications can dramatically alter the properties of the material, imparting new functionalities. For instance, grafting polymers onto magnetic nanoparticles can improve their stability and biocompatibility for potential use in biomedical applications. researchgate.net

Development of Xanthate-Functionalized Polymers for Advanced Material Applications

The presence of the xanthate group on the polymer chain-end after polymerization provides a versatile handle for further chemical modifications, leading to the development of advanced functional materials. acs.orgnih.gov These xanthate-functionalized polymers can be used in a variety of applications.

For example, xanthate-functional polymers have been investigated for their ability to create temperature-responsive materials. acs.orgnih.gov Copolymers containing xanthate groups can exhibit a lower critical solution temperature (LCST), which can be tuned by the xanthate composition. acs.orgnih.gov

Furthermore, the xanthate groups have a known affinity for certain metal surfaces, particularly sulfide (B99878) minerals. acs.orgnih.gov This property is being explored for applications in mineral processing and for the development of coatings with selective adhesion. For instance, xanthate-functionalized polymers have shown selective adsorption onto chalcopyrite (a copper iron sulfide mineral) surfaces while having negligible adsorption on quartz. acs.orgnih.gov This selective binding opens up possibilities for creating functional materials for targeted delivery or separation processes. nih.gov Additionally, xanthate-functionalized polymers can be used to create degradable materials by incorporating monomers that introduce cleavable linkages into the polymer backbone. acs.orgrsc.org

Coordination Chemistry and Metal Complexation

Formation of Metal-Dithiocarbonate Complexes

The formation of metal complexes with dithiocarbonate ligands is a cornerstone of their chemistry. These complexes are typically synthesized through straightforward and high-yield methods, making them accessible for a wide range of applications. nih.gov

The dithiocarbamate (B8719985) ligand is renowned for its adaptability in coordinating to metal ions. The primary coordination modes observed are:

Bidentate Chelating: This is the most common coordination mode, where both sulfur atoms of the dithiocarbamate ligand bind to a single metal center, forming a stable four-membered chelate ring (MS₂C). nih.gov This chelation is a major contributor to the high stability of these complexes.

Monodentate: In some instances, the dithiocarbamate ligand may coordinate through only one of its sulfur atoms. nih.govresearchgate.net This mode is less common and can be influenced by steric hindrance or the presence of other competing ligands.

Bidentate Bridging: The ligand can also bridge two metal centers, with each sulfur atom coordinating to a different metal ion. This mode leads to the formation of polynuclear or polymeric structures.

The electronic properties of the dithiocarbamate ligand are defined by the contribution of several resonance structures. The delocalization of the nitrogen atom's lone pair of electrons across the C-N and C-S bonds gives the C-N bond partial double-bond character and increases the electron density on the sulfur atoms. wikipedia.org This electronic flexibility is crucial for the ligand's ability to stabilize metals in various oxidation states. nih.gov

The synthesis of transition metal dithiocarbamate complexes is typically achieved through a few reliable methods. The most common approach is a salt metathesis reaction, where an alkali metal salt of the dithiocarbamate, such as potassium isopentyl dithiocarbonate, is reacted with a salt of the desired transition metal in a suitable solvent. wikipedia.orgnih.gov

General Synthetic Reaction: n K⁺[S₂CNR₂]⁻ + MClₙ → M(S₂CNR₂)ₙ + n KCl

For example, reacting this compound with a divalent metal chloride like nickel(II) chloride would be expected to yield the corresponding bis(isopentyl dithiocarbamato)nickel(II) complex. wikipedia.org

Characterization of these complexes relies on a suite of analytical techniques:

Elemental Analysis: Confirms the empirical formula of the synthesized complex.

Infrared (IR) Spectroscopy: Provides key information about the ligand's coordination mode. The position of the ν(C-N) and ν(C-S) stretching bands are particularly diagnostic.

NMR Spectroscopy: For diamagnetic complexes (e.g., with Zn(II), Pd(II), Pt(II)), ¹H and ¹³C NMR spectroscopy helps to elucidate the structure of the organic substituents on the ligand. researchgate.net

Single-Crystal X-ray Diffraction: This technique provides definitive information on the molecular structure, including bond lengths, bond angles, and the coordination geometry of the metal center. nih.gov

Table 1: Typical Geometries of Transition Metal Dithiocarbamate Complexes

| Metal Ion | Coordination Number | Typical Geometry | Example Complex Type |

|---|---|---|---|

| Cu(II) | 4 | Distorted Square Planar | [Cu(R₂dtc)₂] |

| Ni(II) | 4 | Square Planar | [Ni(R₂dtc)₂] |

| Zn(II) | 4 | Tetrahedral | [Zn(R₂dtc)₂] |

| Co(III) | 6 | Octahedral | [Co(R₂dtc)₃] |

| Fe(III) | 6 | Distorted Octahedral | [Fe(R₂dtc)₃] |

| Pd(II) | 4 | Square Planar | [Pd(R₂dtc)₂] |

This table presents generalized data for the dithiocarbamate class of ligands.

Spectroscopic and Computational Analysis of Complex Structures

Spectroscopic analysis is indispensable for understanding the structure and bonding in metal dithiocarbonate complexes.

Infrared (IR) Spectroscopy: The C-N stretching vibration (thioureide band), typically found in the 1450-1550 cm⁻¹ region, is a key indicator of the electronic structure. nih.gov A higher frequency for this band suggests greater double-bond character for the C-N bond. The C-S stretching vibration, usually observed around 1000 cm⁻¹, is also informative. A single sharp band often indicates a symmetrical bidentate coordination, whereas a split or broader band might suggest a monodentate or anisobidentate (asymmetrical) coordination. nih.gov

UV-Visible Spectroscopy: The electronic spectra of these complexes are characterized by intense bands in the UV and visible regions. These are typically assigned to intraligand π-π* transitions and ligand-to-metal charge transfer (LMCT) bands. rsc.org For transition metals with d-electrons, weaker d-d transitions may also be observed, which can provide information about the coordination geometry of the metal ion. rsc.org

Computational Studies: Density Functional Theory (DFT) calculations have become a powerful tool for complementing experimental data. rsc.org DFT can be used to optimize the molecular geometry, predict vibrational frequencies, and analyze the electronic structure of dithiocarbamate complexes. These theoretical studies help in understanding the nature of the metal-ligand bonding and corroborating the geometries suggested by spectroscopic methods. rsc.orgyoutube.com

Table 2: Key IR Stretching Frequencies for Dithiocarbamate Complexes

| Vibration | Typical Frequency Range (cm⁻¹) | Significance |

|---|---|---|

| ν(C-N) (Thioureide band) | 1450 - 1550 | Indicates the C-N bond order; sensitive to the metal and coordination. |

| ν(C-S) | 950 - 1050 | A single band often suggests symmetric bidentate coordination. |

| ν(M-S) | 300 - 450 | Corresponds to the metal-sulfur bond vibration. |

Note: These are general ranges for the dithiocarbamate class of ligands.

Role of Dithiocarbonate Ligands in Stabilizing Metal Centers

One of the most significant properties of dithiocarbamate ligands is their ability to stabilize a wide range of oxidation states in metal ions. nih.gov This versatility stems from the electronic nature of the ligand. The delocalization of charge across the S₂CN moiety allows the ligand to accommodate the electronic requirements of different metal centers effectively. wikipedia.org

Environmental Transformation and Degradation Pathways

Hydrolytic Degradation Kinetics and Mechanisms of O-Alkyl Dithiocarbonates

The primary degradation pathway for O-alkyl dithiocarbonates in aqueous environments is hydrolysis. This process involves the reaction of the dithiocarbonate with water, leading to its decomposition. The stability of these compounds is pH-dependent, with rapid decomposition occurring under acidic conditions. nih.govwikipedia.org

ROCS₂K + H⁺ → ROC(S)SH + K⁺ ROC(S)SH → ROH + CS₂

The rate of this reaction is influenced by the pH of the solution. Studies on various xanthates have shown that the decomposition is significantly faster in acidic to neutral conditions. For instance, the generation of carbon disulfide from xanthates is favored as the pH decreases from 10 to 6. nih.gov In neutral and alkaline media, the decomposition of xanthates is primarily a hydrolytic process. industrialchemicals.gov.au

The kinetics of hydrolysis can follow different mechanisms depending on the reaction conditions. For example, the hydrolysis of S-substituted O-alkylxanthate esters has been shown to involve both water- and hydroxide-ion-catalyzed reactions, proceeding through a tetrahedral intermediate. cdnsciencepub.com In acidic solutions, the hydrolysis of some related compounds has been found to occur via an A1 mechanism. researchgate.net

Oxidative Degradation Pathways in Aqueous Systems

In addition to hydrolysis, O-alkyl dithiocarbonates can undergo oxidative degradation in aqueous systems. Oxidation of xanthate ions can lead to the formation of dixanthogens, which are disulfide derivatives. wikipedia.orgrsc.org This reaction can be initiated by various oxidizing agents, including dissolved oxygen. wikipedia.org

The oxidation of ethyl xanthate to dixanthogen (B1670794) by iodine in an aqueous solution has been studied, revealing a mechanism involving the formation of an intermediate, EtOCS₂I, which then reacts with another xanthate molecule. rsc.org The presence of oxygen can also lead to the oxidation of xanthate salts, forming dixanthogen disulfides. wikipedia.org Furthermore, electrochemical oxidation of sodium ethyl xanthate has been investigated as a method for its degradation. researchgate.net

Influence of Environmental Factors on Degradation Rates

Several environmental factors significantly influence the rate at which potassium isopentyl dithiocarbonate and other O-alkyl dithiocarbonates degrade.

| Environmental Factor | Influence on Degradation Rate |

| pH | Acidic conditions accelerate hydrolytic degradation, leading to the formation of carbon disulfide. nih.govnih.gov The rate of hydrolysis for xanthates increases as the pH drops below 9. wikipedia.org |

| Temperature | Increased temperature generally accelerates the rate of chemical reactions, including both hydrolysis and oxidation of dithiocarbonates. researchgate.netnih.gov |

| Redox Conditions | Oxidizing conditions promote the formation of dixanthogens from xanthates. wikipedia.orgrsc.org |

| Metal Ions | The presence of certain metal ions can influence the stability and degradation of dithiocarbonates. For example, the copper salt of dimethyl dithiocarbamic acid is more stable and less prone to decomposition compared to its zinc and iron salts. cdnsciencepub.com |

Identification and Characterization of Primary Degradation Products

The primary and most significant degradation products of this compound and other xanthates are carbon disulfide (CS₂) and the corresponding alcohol (isopentyl alcohol in this case). nih.govresearchgate.netwikipedia.org Carbon disulfide is a volatile and toxic substance. researchgate.netindustrialchemicals.gov.au

In addition to carbon disulfide, other potential degradation products can be formed under specific conditions. For instance, in alkaline media, the hydrolysis of xanthates can lead to the formation of carbonate, carbon disulfide, and trithiocarbonate (B1256668). industrialchemicals.gov.au Further hydrolysis of trithiocarbonate can produce carbonate, hydrogen sulfide (B99878), and carbon disulfide, which can then be converted to carbon dioxide and hydrogen sulfide. industrialchemicals.gov.au Carbonyl sulfide (COS) has also been identified as a potential decomposition product. scirp.org

Methodologies for Monitoring Dithiocarbonate Degradation in Complex Matrices

Monitoring the degradation of dithiocarbonates in complex environmental matrices is challenging due to their instability and the variety of potential degradation products. mdpi.com A common approach involves the determination of carbon disulfide, which is a primary degradation product. mdpi.comencyclopedia.pub

Several analytical techniques are employed for this purpose:

Gas Chromatography (GC): GC coupled with various detectors, such as a mass spectrometer (GC-MS), flame photometric detector (GC-FPD), or electron capture detector (GC-ECD), is widely used for the analysis of carbon disulfide released from dithiocarbamate (B8719985) degradation. mdpi.comencyclopedia.pub The EPA Method 630, for instance, is based on the hot acid digestion of dithiocarbamates to release carbon disulfide, which is then measured by GC. encyclopedia.pubepa.gov

High-Performance Liquid Chromatography (HPLC): HPLC methods have been developed for the analysis of dithiocarbamates, often involving derivatization to form more stable compounds that can be detected by a UV detector. jst.go.jp

Spectrophotometry: Colorimetric methods based on the reaction of carbon disulfide with certain reagents can be used for its quantification. encyclopedia.pub

UV/Vis Spectroscopy: This technique can be used to monitor the chemical stability of xanthates in solution by observing changes in their absorption spectra over time and at different pH values. nih.gov

Advanced Research Methodologies and Analytical Techniques in Potassium Isopentyl Dithiocarbonate Studies

Surface-Sensitive Spectroscopies (X-ray Photoelectron Spectroscopy - XPS) for Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique utilized to analyze the chemical state of elements on the surfaces of minerals after interaction with flotation reagents like potassium isopentyl dithiocarbonate. This method provides crucial insights into the adsorption mechanisms and the nature of the chemical species formed on the mineral surface.

In studies involving xanthate collectors, XPS is employed to identify the adsorbed species, which could be metal xanthates or dixanthogen (B1670794), depending on the specific sulfide (B99878) mineral and process conditions. researchgate.net For instance, research on various sulfide minerals has confirmed the ability of XPS to distinguish between these species. researchgate.netecmjournal.org The technique is sensitive enough to detect the formation of intermediate products, such as polysulfides, which can be precursors to more hydrophobic sulfur species on mineral surfaces. vt.edu

The analysis involves irradiating the sample with X-rays, which causes the emission of core-level electrons. The binding energy of these electrons is characteristic of the element and its chemical environment. For this compound, XPS can detect the presence of potassium, carbon, and sulfur on the mineral surface. The primary XPS region for potassium is the K 2p peak. thermofisher.com However, care must be taken as the K 2p peaks can overlap with C 1s peaks, especially in complex organic molecules. The presence of the K 2s peak at approximately 378 eV can help confirm the assignment. thermofisher.com

High-resolution XPS spectra of the C 1s, O 1s, and S 2p regions provide detailed information about the chemical bonding. For example, shifts in the binding energies of these elements can indicate the formation of metal-sulfur bonds, characteristic of chemisorption of the dithiocarbonate head group onto the mineral surface. Studies on similar systems have used XPS to observe changes in surface composition and the formation of new chemical states upon adsorption of potassium-containing species. researchwithrutgers.com

| Element | XPS Region | Typical Binding Energy (eV) | Information Provided |

|---|---|---|---|

| Potassium (K) | K 2p | ~293 | Presence of potassium from the collector. thermofisher.com |

| K 2s | ~378 | Confirmatory peak for potassium. thermofisher.com | |

| Carbon (C) | C 1s | ~285 (C-C, C-H), >286 (C-O, C-S) | Information on the hydrocarbon chain and its interaction with the surface. |

| Sulfur (S) | S 2p | ~162-164 (Sulfide, Dithiocarbonate), ~168-170 (Sulfate) | Adsorption of dithiocarbonate, oxidation state of sulfur. |

| Oxygen (O) | O 1s | ~530-533 | Surface oxidation of the mineral. |

Electrochemical Techniques for Adsorption Mechanism Investigation

Electrochemical techniques are fundamental in elucidating the adsorption mechanisms of this compound on conductive mineral surfaces. These methods can provide real-time information about the interfacial processes occurring at the mineral-water interface.

Cyclic Voltammetry (CV) is used to study the redox reactions associated with xanthate adsorption. The anodic oxidation of xanthate to form dixanthogen and the cathodic reduction of oxygen are key reactions in the mixed-potential mechanism of collector adsorption. vt.edu By scanning the potential of a mineral electrode in a solution containing this compound, the potentials at which these reactions occur can be identified, providing insight into the thermodynamics and kinetics of the adsorption process.

Electrochemical Impedance Spectroscopy (EIS) is another powerful technique that probes the electrical properties of the mineral-solution interface. By applying a small amplitude AC potential and measuring the current response over a range of frequencies, an impedance spectrum is obtained. This spectrum can be modeled with an equivalent electrical circuit to determine parameters such as the charge transfer resistance and the double-layer capacitance. Changes in these parameters upon the addition of this compound can indicate the formation of an adsorbed layer and provide information about its properties, such as its thickness and dielectric constant. For instance, EIS has been used to study the oxidation of sulfide minerals and the effect of adsorbed species on the reaction rates. vt.edu Recent studies have also demonstrated the sensitivity of EIS in quantifying potassium content in solutions. nih.gov

Microflotation and Zeta Potential Measurements for Interfacial Performance Assessment

The performance of this compound as a flotation collector is directly related to its ability to modify the interfacial properties of mineral particles, rendering them hydrophobic. Microflotation and zeta potential measurements are two key experimental techniques used to assess this interfacial performance.

Microflotation tests are conducted on a small scale to determine the floatability of a specific mineral as a function of various parameters, such as collector concentration, pH, and conditioning time. The results of these tests provide a direct measure of the effectiveness of this compound in inducing hydrophobicity and promoting the attachment of mineral particles to air bubbles.

Zeta potential measurements provide information about the surface charge of mineral particles in an aqueous solution. srce.hr The adsorption of ions, including the isopentyl dithiocarbonate anion, can significantly alter the zeta potential of a mineral. Typically, the adsorption of an anionic collector like this compound will make the zeta potential of a mineral more negative. The magnitude of this change can be correlated with the extent of collector adsorption. By measuring the zeta potential as a function of collector concentration and pH, the conditions that favor adsorption can be identified. While a direct correlation between zeta potential and floatability is not always straightforward, these measurements provide valuable insights into the electrostatic interactions at the mineral-water interface. srce.hr

| Technique | Parameter Measured | Information Gained |

|---|---|---|

| Microflotation | Mineral recovery | Effectiveness of this compound in inducing hydrophobicity and floatability. |

| Zeta Potential Measurement | Surface charge of mineral particles | Information on collector adsorption and the electrostatic interactions at the mineral-water interface. srce.hr |

Integrated Experimental and Computational Approaches for Mechanistic Elucidation

A comprehensive understanding of the role of this compound in flotation can be achieved by integrating experimental findings with computational modeling. This synergistic approach allows for a more detailed and fundamental elucidation of the adsorption mechanisms at the molecular level.

Experimental techniques such as XPS, electrochemical methods, and microflotation provide macroscopic and surface-level information about the system. researchgate.netecmjournal.orgvt.edumdpi.com However, they often cannot provide a detailed picture of the atomic-scale interactions. This is where computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role.

Density Functional Theory (DFT) calculations can be used to model the adsorption of isopentyl dithiocarbonate molecules on different mineral surfaces. researchgate.netnih.gov These calculations can determine the most stable adsorption geometries, calculate adsorption energies, and analyze the electronic structure of the adsorbed species. researchgate.netresearchgate.net For example, DFT can help to understand the nature of the chemical bond formed between the sulfur atoms of the dithiocarbonate group and the metal atoms on the mineral surface. It can also be used to investigate the role of the potassium cation in the adsorption process. nih.gov

By combining experimental data with computational results, a more complete and validated model of the flotation system can be developed. For instance, the species identified by XPS can be used as a starting point for DFT calculations to determine their stability and electronic properties. ecmjournal.orgresearchgate.net Similarly, the electrochemical behavior observed experimentally can be rationalized by calculating the redox potentials of the relevant species using computational methods. vt.edu This integrated approach has been successfully applied to study the interaction of various xanthates with sulfide minerals, providing valuable insights that would be difficult to obtain using either experimental or computational methods alone. researchgate.netresearchgate.net

Future Directions and Emerging Research Avenues for Potassium Isopentyl Dithiocarbonate

Design and Synthesis of Novel Derivatives with Tailored Properties

The performance of a xanthate collector is intrinsically linked to its molecular structure, particularly the hydrocarbon chain. mdpi.com The length and branching of this chain influence the collector's strength and selectivity. mdpi.comresearchgate.net While longer chain xanthates can be more powerful, they often exhibit reduced selectivity and lower water solubility. mdpi.comresearchgate.net To overcome these limitations, researchers are exploring the synthesis of novel derivatives of potassium isopentyl dithiocarbonate with tailored functionalities.

One promising approach involves the introduction of additional active groups into the xanthate molecule. These modifications can create more selective interactions with target mineral surfaces, thereby improving the separation of valuable minerals from gangue. For instance, the incorporation of groups like S-benzoyl has been shown to enhance the collecting power and selectivity of isobutyl xanthate for chalcopyrite over pyrite. uwo.caacs.org Similar strategies could be applied to the isopentyl structure to develop next-generation collectors with superior performance characteristics.

The synthesis of these new derivatives often employs a "one-pot" approach, which offers high efficiency and is commercially viable. uwo.caacs.org The table below outlines potential structural modifications and their intended effects on the properties of this compound.

| Structural Modification | Potential Tailored Property | Rationale |

| Introduction of a Benzoyl Group | Enhanced Selectivity for Copper Sulfides | Creates additional active sites for stronger and more specific binding to copper ions on the mineral surface. uwo.caacs.org |

| Incorporation of an Allyl Group | Improved Hydrophobicity and Froth Stability | The allyl group can increase the non-polar character of the collector, leading to better attachment to air bubbles. |